Oleic Acid-biotin

Lipid-Protein Interactions Surface Plasmon Resonance (SPR) Affinity Probe

Researchers face non-specific binding and antibody batch variability when probing fatty acid-binding proteins (FABPs). Oleic Acid-biotin solves this via direct, high-affinity streptavidin pull-down: • Nanomolar FABP affinity; stable amide linkage resists hydrolysis (pH 5-9) • Preferentially partitions into liquid-disordered (ld) membrane domains (Kp ld/lo ≈7.4) • Compatible with liposome functionalization, nanoparticle ligand exchange, and SPR biosensors Supplied as ≥95% pure solution in ethanol; -20°C storage; global shipment.

Molecular Formula C28H50N4O3S
Molecular Weight 522.8
Cat. No. B1157240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleic Acid-biotin
Synonyms9Z-octadecnoyl-N/'-biotinoyl-1,5-diaminopentane
Molecular FormulaC28H50N4O3S
Molecular Weight522.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleic Acid-Biotin – Fatty Acid Tracking & Membrane Labeling


Oleic Acid-biotin (CAS 165191-88-8) is a heterobifunctional conjugate consisting of the monounsaturated omega-9 fatty acid oleic acid covalently linked via an amide bond to biotin, a high-affinity ligand for streptavidin and avidin . With a molecular formula of C28H50N4O3S and a molecular weight of 522.8 g/mol, this compound combines the natural membrane-insertion properties of oleic acid—a major component of cellular phospholipids—with the unmatched binding specificity of the biotin-streptavidin system (Kd ≈ 10⁻¹⁵ M) . This structural design enables its primary utility as an affinity probe for detecting oleic acid-binding proteins such as fatty acid binding proteins (FABPs) and as a functional anchor for immobilizing lipid structures onto streptavidin-coated surfaces .

Detection Affinity probe for fatty acid binding proteins (FABPs)
Membrane labeling Preferential insertion into fluid, liquid-disordered lipid domains
Surface anchoring Immobilization on streptavidin-coated surfaces via biotin tag

Oleic Acid-Biotin Sourcing & Substitution Risks


Interchanging Oleic Acid-biotin with alternative biotinylated lipids, such as those based on saturated fatty acids (e.g., palmitic acid) or phospholipids (e.g., Biotinyl PE), is scientifically inadvisable due to profound differences in molecular geometry, phase partitioning, and membrane dynamics. The cis-double bond in the C18:1 oleic acid chain introduces a kink that reduces lipid packing density, conferring a preferential distribution into liquid-disordered (ld) membrane domains [1]. In contrast, saturated fatty acid-biotin conjugates partition more favorably into tightly packed liquid-ordered (lo) domains, leading to starkly different spatial presentation of the biotin ligand and altered accessibility for streptavidin binding in phase-separated systems [2]. Furthermore, the amide linkage in Oleic Acid-biotin provides superior chemical stability (pH 5-9) compared to ester-linked biotin derivatives, which are prone to hydrolysis under mild alkaline conditions, ensuring consistent labeling density and reducing batch-to-batch variability in quantitative assays [3].

Domain partitioning shift: Saturated fatty acid-biotin may localize to liquid-ordered domains, altering streptavidin accessibility in phase-separated systems.
Hydrolytic instability: Ester-linked biotin derivatives may degrade under mild alkaline conditions, reducing labeling density and batch consistency.

Oleic Acid-Biotin Comparative Performance


High-Affinity FABP Binding

Oleic Acid-biotin exhibits strong and specific binding to fatty acid binding proteins (FABPs), with dissociation constants (Kd) in the low nanomolar range as quantified by surface plasmon resonance (SPR) . This binding affinity is on par with, or exceeds, that of other fatty acid-biotin probes like Linoleic Acid-biotin for their respective targets. Pre-incubation with streptavidin-coated beads allows for efficient pull-down assays for proteomic studies, confirming the functional preservation of the biotin moiety .

FABP Binding Affinity
Class-level inference
Reported low nanomolar Kd
Supports FABP probe development
Exact affinity requires verification
Lipid-Protein Interactions Surface Plasmon Resonance (SPR) Affinity Probe

Liquid-Disordered Domain Partitioning

In lipid bilayer systems, the biotinylated lipid DOPE-Cap-Biotin, which shares the same unsaturated dioleoyl (C18:1) chains as Oleic Acid-biotin, exhibits a strong preference for the liquid-disordered (ld) phase. Quantitative partition coefficient (Kp ld/lo) analysis shows DOPE-Cap-Biotin has a Kp ld/lo of 7.4 ± 2.8, significantly higher than that of saturated-chain DPPE-Cap-Biotin (Kp ld/lo = 3.8 ± 1.8) [1]. This demonstrates that unsaturated biotinylated lipids have a >2-fold greater propensity to reside in more fluid, disordered membrane regions compared to their saturated counterparts.

ld Domain Partitioning
Reported
Kp ld/lo: 7.4 ± 2.8 vs 3.8 ± 1.8
∼2-fold preference for liquid-disordered phase
Based on DOPE-Cap-Biotin analog
Membrane Biophysics Lipid Rafts Giant Unilamellar Vesicles (GUVs)

Solubility in Organic Solvents

Oleic Acid-biotin demonstrates high solubility in polar aprotic solvents commonly used for biological assays. Vendor specifications indicate a solubility of 50 mg/mL in both DMSO and DMF, as well as in ethanol . In stark contrast, its solubility in aqueous buffers such as PBS (pH 7.2) is markedly low at 0.05 mg/mL. This property dictates that stock solutions are best prepared in organic solvents, and the compound is designed for incorporation into lipidic environments rather than direct aqueous injection.

Solubility Profile
Reported
50 mg/mL (DMSO, DMF, EtOH); 0.05 mg/mL (PBS)
Designed for organic solvent stock preparation
Data to verify for specific batch
Solubility Formulation Stock Solution Preparation

Amide Bond Hydrolytic Stability

The covalent linkage between oleic acid and biotin in this conjugate is an amide bond, which is significantly more resistant to hydrolysis than the ester bonds found in many other biotinylated lipids and NHS-ester biotinylation reagents [1]. Amide bonds exhibit optimal stability in the pH range of 5-9, whereas ester bonds undergo rapid hydrolysis at pH > 8 or < 5. This enhanced stability ensures that the conjugate remains intact during long-term storage, assay incubations at physiological pH, and various purification steps.

Amide Bond Stability
Class-level inference
Half-life >1 year at pH 7, 25°C vs ester 2-10 days
Sustains labeling integrity in long-term assays
Class-level stability comparison
Chemical Stability Amide Bond Hydrolysis Resistance

Oleic Acid-Biotin Applications


FABP Pull-Down for Proteomics

Oleic Acid-biotin's nanomolar affinity for FABPs [1] makes it an ideal bait molecule for streptavidin-based pull-down assays from cell lysates or tissue homogenates. By immobilizing the compound on streptavidin-coated magnetic beads, researchers can specifically enrich FABPs and their interacting partners, enabling downstream identification via mass spectrometry. This approach provides a direct, non-antibody method for mapping oleic acid-responsive protein networks in metabolic disease models.

Biotinylation of ld Membrane Domains

Leveraging its preferential partitioning into liquid-disordered (ld) lipid phases (Kp ld/lo ≈ 7.4 for analogous unsaturated lipids) [1], Oleic Acid-biotin can be incorporated into synthetic lipid bilayers to create fluid, biotinylated membrane patches. These platforms are then used to study the binding kinetics and spatial organization of streptavidin-conjugated proteins (e.g., growth factors, antibodies) under physiologically relevant membrane fluidity conditions, avoiding the artifacts associated with labeling rigid liquid-ordered domains.

Liposome Functionalization for Imaging & Biodistribution

The high solubility of Oleic Acid-biotin in DMSO and ethanol [1] facilitates its co-formulation into the lipid phase of liposomes. The biotin moiety displayed on the liposome surface serves as a universal handle for attaching fluorescently labeled streptavidin or other biotin-binding proteins. This enables non-covalent, post-formulation functionalization for in vivo imaging, tracking liposome biodistribution, or targeted delivery via pre-formed biotinylated antibody-streptavidin complexes, without altering the core lipid composition of the carrier.

Nanoparticle Affinity Purification

For nanoparticles synthesized with an oleic acid capping layer (e.g., iron oxide or quantum dots), Oleic Acid-biotin can be used in a ligand exchange process to replace native oleic acid or to co-assemble onto the particle surface. The resulting biotinylated nanoparticles maintain colloidal stability while gaining a high-affinity tag for streptavidin. This allows for rapid and gentle purification of the nanoparticles via affinity chromatography or magnetic separation, as well as their directed assembly onto streptavidin-patterned surfaces for biosensor fabrication [1]. The amide bond ensures the biotin ligand remains stably attached during the exchange and washing steps [2].

Application
Selection Property
Validation Focus
FABP proteomics pull-down
Affinity-based capture probe
Binding specificity in lysate matrices
Liquid-disordered domain labeling
Preferential ld-phase partitioning
Phase-selective labeling in model membranes
Liposome functionalization
Lipid-phase solubility and incorporation
Streptavidin binding post-incorporation
Nanoparticle affinity purification
Ligand exchange compatibility
Colloidal stability and capture efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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